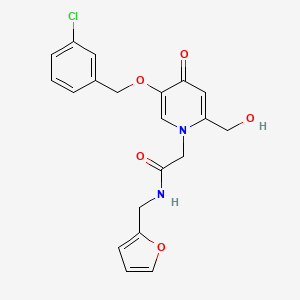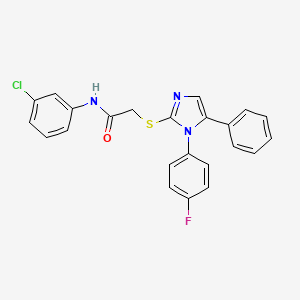![molecular formula C13H12N2O4S B3008639 N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-47-3](/img/structure/B3008639.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
This compound has been found to exhibit anti-cancer activity. Isoxazole derivatives of this compound have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . These compounds have demonstrated anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 .
Anti-Inflammatory Properties
The compound has been used in the synthesis of derivatives that have shown significant anti-inflammatory properties . These derivatives have been evaluated for their COX-1 inhibition and demonstrated excellent COX-2 SI values .
Corrosion Combating Action
The compound has been studied for its remarkable corrosion combating action . The presence of a thiazole ring in the compound’s structure is believed to form a dense protective coating on metal surfaces during adsorption .
Antimicrobial Activity
Benzothiazole-phthalimide hybrids of the compound have shown antimicrobial activity against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
Anti-Breast Cancer Activity
The compound has been used in the synthesis of benzothiazole-phthalimide hybrids that have shown anti-breast cancer activity . These hybrids have been screened for their anticancer properties against two human breast cancer cell lines .
DNA Binding and Colorimetric Anion Sensing Applications
The compound has been used in the synthesis of a Schiff base that has shown potential in DNA binding and colorimetric anion sensing applications .
Antitumor Activity
The compound has been used in the synthesis of derivatives that have shown antitumor activity .
Antibacterial and Antiviral Activity in Agriculture
The compound has been used in the synthesis of derivatives that have shown antibacterial and antiviral activity in the field of agriculture .
Mecanismo De Acción
Target of Action
The primary target of this compound is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor.
Mode of Action
This compound interacts with its target, the p53 protein, by inducing its activation . The activation of p53 leads to an increase in its levels within the cell . This results in alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Biochemical Pathways
The activation of p53 affects several biochemical pathways. One of the most significant is the regulation of the cell cycle . The compound induces G2/M cell cycle arrest , halting the cells in the phase of the cell cycle where DNA repair can occur before cell division. This can lead to apoptosis, or programmed cell death, if the DNA damage is irreparable .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the acceleration of the expression of caspases, enzymes that play essential roles in programmed cell death . This makes the compound a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Action Environment
The environment in which the compound acts can greatly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness.
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTKYQOCOKUBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)
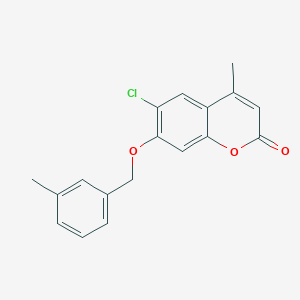
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)
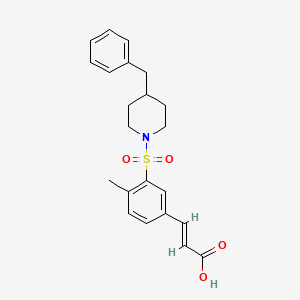
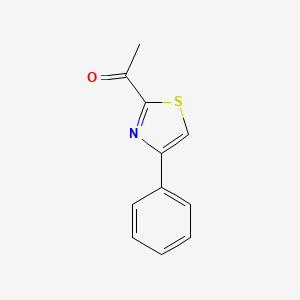
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

